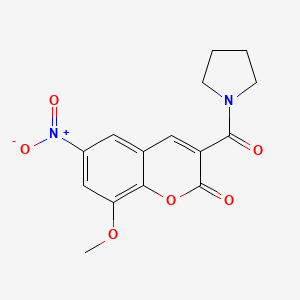

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.

科学的研究の応用

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, requires effective treatments. In vitro studies have demonstrated that C4 exhibits leishmanicidal activity against Leishmania parasites, particularly in the amastigote form. It performs comparably to established antiparasitic drugs like amphotericin B (AMP B) . The selectivity index of C4 is significantly higher than other synthetic coumarins (C1 and C2), making it a potential candidate for further research in treating leishmaniasis.

Synthetic Methodology and Derivatives

Understanding the synthetic pathways to produce C4 and its derivatives is crucial. Researchers can explore modifications to enhance its bioactivity or tailor its properties for specific applications. One-pot synthesis methods and catalysts, such as sulfonic acid-supported silica-coated magnetic nanoparticles, could facilitate efficient production .

作用機序

Target of Action

The primary targets of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

The compound interacts with the parasites, showing significant leishmanicidal activity . It is as active as AMP B, particularly in the amastigote form . The compound’s interaction with its targets results in a reduction in the concentration of reactive oxygen species, specifically H2O2, during the lag phase of proliferation .

Pharmacokinetics

It has been shown to be effective when administered orally . This suggests that the compound has good bioavailability.

Result of Action

The compound’s action results in a significant reduction in the number of amastigotes from L. infantum chagasi in the spleen and liver . This indicates that the compound has a potent effect on the cellular level.

将来の方向性

特性

IUPAC Name |

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-22-12-8-10(17(20)21)6-9-7-11(15(19)23-13(9)12)14(18)16-4-2-3-5-16/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCPLMQRRGETID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)